molecular formula C24H30N4O2S B2808409 1-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-(2-methylpropyl)piperidine-4-carboxamide CAS No. 1217038-66-8

1-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-(2-methylpropyl)piperidine-4-carboxamide

货号: B2808409
CAS 编号: 1217038-66-8
分子量: 438.59
InChI 键: HVRXETHIYWPZQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-(2-methylpropyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a benzonitrile group, and a fluorobenzyl ether moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-(2-methylpropyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorobenzyl alcohol with an appropriate alkylating agent to form the fluorobenzyl ether. This intermediate is then reacted with piperidine and subsequently with a benzonitrile derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

1-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-(2-methylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

科学研究应用

1-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-(2-methylpropyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

作用机制

The mechanism of action of 1-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl ether moiety may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

  • 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
  • Phenylboronic acid

Uniqueness

1-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-(2-methylpropyl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a benzonitrile group, and a fluorobenzyl ether moiety. This structural arrangement provides distinct chemical and biological properties compared to similar compounds.

生物活性

The compound 1-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-(2-methylpropyl)piperidine-4-carboxamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The structure of the compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C25H25N5O2SC_{25}H_{25}N_{5}O_{2}S with a molecular weight of 459.57 g/mol. The unique arrangement of functional groups contributes to its reactivity and biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action :
    • Thienopyrimidines have been reported to inhibit key signaling pathways involved in cancer progression, such as VEGFR-2 and AKT pathways. In vitro studies indicated that certain derivatives induce apoptosis in liver cell carcinoma by causing S phase cell cycle arrest and activating caspase pathways .
  • Case Studies :
    • A study demonstrated that a related thienopyrimidine compound exhibited an IC50 value of 0.075μM0.075\,\mu M against VEGFR-2 and 4.60μM4.60\,\mu M against AKT, showcasing its potency as an anticancer agent .

Antimicrobial Activity

Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties:

  • In Vitro Studies :
    • Various studies have shown that thienopyrimidine compounds possess significant antibacterial activity against pathogens such as E. coli, S. aureus, and fungi like C. albicans. The presence of specific substituents on the pyrimidine ring enhances this activity .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that modifications to the thienopyrimidine structure can lead to increased antimicrobial efficacy. For example, the introduction of electron-donating groups has been associated with enhanced activity against bacterial strains .

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

Compound NameActivity TypeIC50 ValueTarget
Compound AAnticancer0.075 μMVEGFR-2
Compound BAntimicrobial75 μg/mLB. subtilis
Compound CAnticancer4.60 μMAKT

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing this thieno[3,2-d]pyrimidine-piperidine hybrid compound, and what are the critical steps requiring optimization?

  • The synthesis typically involves multi-step reactions, including the formation of the thieno[3,2-d]pyrimidine core followed by coupling with a piperidine-4-carboxamide derivative. Key steps include:

  • Core formation : Cyclization of thiophene derivatives with pyrimidine precursors under acidic or basic conditions .
  • Amide coupling : Reaction of the thienopyrimidine intermediate with substituted piperidine carboxamides using coupling agents like EDCI or HATU. Solvent choice (e.g., DMF or THF) and temperature (40–80°C) significantly impact yield .
  • Purification : Chromatographic methods (e.g., silica gel or HPLC) are essential due to the compound’s polarity and potential byproducts .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Spectroscopic methods :

  • ¹H/¹³C NMR : Confirm regiochemistry of the thienopyrimidine core and substituent positions (e.g., 4-methylphenyl and 2-methylpropyl groups) .
  • Mass spectrometry (HRMS) : Verify molecular weight and detect isotopic patterns for halogenated analogs .
    • Chromatography : HPLC with UV detection (λ = 254–280 nm) ensures purity >95% .

Q. What preliminary biological assays are recommended to assess this compound’s therapeutic potential?

  • Enzyme inhibition assays : Screen against kinases (e.g., PI3K, EGFR) or proteases using fluorescence-based or radiometric assays .
  • Cellular viability assays : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT or CellTiter-Glo to evaluate cytotoxicity .
  • Solubility and stability : Use PBS or DMSO solutions to determine pharmacokinetic liabilities early in development .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., 4-methylphenyl vs. fluorobenzyl) and correlate changes with activity .
  • Crystallographic studies : Resolve binding modes via X-ray co-crystallization with target proteins (e.g., kinases) to explain potency variations .
  • Meta-analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify outliers or assay-specific artifacts .

Q. What strategies optimize synthetic yield while minimizing side reactions in large-scale production?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reduction steps .
  • Reaction engineering : Use flow chemistry for exothermic steps (e.g., cyclization) to enhance reproducibility .
  • Byproduct mapping : LC-MS tracking identifies intermediates requiring quenching (e.g., excess acylating agents) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses and identify steric clashes with off-target proteins .
  • Free-energy perturbation (FEP) : Quantify the impact of substituent modifications (e.g., methyl vs. ethyl groups) on binding affinity .
  • ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity risks for prioritized analogs .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Confirm target dependency by comparing efficacy in wild-type vs. gene-edited cell lines .
  • Thermal shift assays (TSA) : Measure target protein stabilization upon compound binding to verify direct interaction .
  • Transcriptomic profiling : RNA-seq identifies downstream pathways modulated by the compound (e.g., apoptosis or cell cycle arrest) .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

  • PK/PD modeling : Correlate plasma exposure (AUC, Cmax) with target engagement using microsampling techniques .
  • Metabolite identification : LC-MS/MS profiles detect active or toxic metabolites in liver microsomes .
  • Formulation optimization : Use nanoemulsions or PEGylation to enhance solubility and bioavailability .

Q. Methodological Notes

  • Data contradiction resolution : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) .
  • Advanced SAR : Prioritize analogs with balanced lipophilicity (LogP 2–4) and topological polar surface area (TPSA <90 Ų) for CNS penetration .
  • Collaborative workflows : Integrate synthetic chemistry, structural biology, and computational teams to accelerate lead optimization .

属性

IUPAC Name

1-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2S/c1-16(2)14-25-22(29)19-8-11-27(12-9-19)24-26-20-10-13-31-21(20)23(30)28(24)15-18-6-4-17(3)5-7-18/h4-7,10,13,16,19H,8-9,11-12,14-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRXETHIYWPZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2N4CCC(CC4)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。